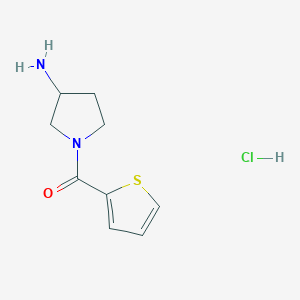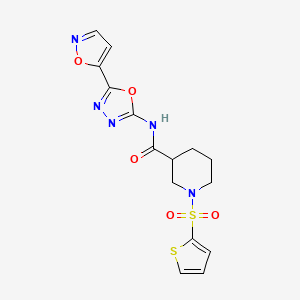
(3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with an amino group and a thiophene ring, making it a versatile molecule for chemical modifications and functional studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the pyrrolidine ring, followed by the introduction of the amino group. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted pyrrolidines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological studies, (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride can be used to investigate enzyme interactions and receptor binding due to its structural features.
Industry: In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as conductive polymers or as intermediates in the production of agrochemicals.
作用机制
The mechanism of action for (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the thiophene ring allows for hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
相似化合物的比较
(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride: Similar structure but with a phenyl ring instead of a thiophene ring.
(3-Aminopyrrolidin-1-yl)(furan-2-yl)methanone hydrochloride: Contains a furan ring, offering different electronic properties.
Uniqueness: (3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science where electronic properties are crucial.
This comprehensive overview highlights the versatility and potential of this compound in various scientific and industrial fields
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8;/h1-2,5,7H,3-4,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJMOKVTLLFXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-hydroxy-3-(oxan-4-yl)propyl]-1-phenylurea](/img/structure/B2552580.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2552583.png)
![4-methoxy-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2552584.png)
![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/new.no-structure.jpg)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2552586.png)
![(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2552588.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552590.png)


![1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2552596.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552598.png)
![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)
![Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate](/img/structure/B2552603.png)
